2-(Bromomethyl)pyrrolidine hydrobromide
Overview
Description
2-(Bromomethyl)pyrrolidine hydrobromide is a chemical compound with the CAS Number: 3433-29-2 . It has a molecular weight of 244.96 and its linear formula is C5H11Br2N .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H . This indicates the connectivity and hydrogen count of its atoms.Scientific Research Applications
Hyperbranched Polyelectrolytes Synthesis
2-(Bromomethyl)pyrrolidine hydrobromide and its derivatives have been utilized in the synthesis of hyperbranched polyelectrolytes. A study by Monmoton et al. (2008) demonstrated the poly(N-alkylation) of monomers like 3,5-bis(bromomethyl)pyridine hydrobromide to yield new hyperbranched polyelectrolytes. The study focused on the kinetics and structural investigation of these polymers, which are significant in various scientific applications (Monmoton, Lefebvre, & Fradet, 2008).
Intermediate in Synthesis Processes
Guo et al. (2015) discussed the use of a derivative of this compound, specifically 5-methyl-3-(bromomethyl)pyridine hydrobromide, as a key intermediate in the synthesis of rupatadine. Their method emphasized an environmentally friendly and efficient approach for synthesizing this compound, highlighting the compound's importance in chemical synthesis (Guo, Lu, & Wang, 2015).
Conversion of Piperidines to Pyrrolidines
Tehrani et al. (2000) explored the reaction of 3-methoxypiperidines with boron(III) bromide to convert them into 2-(bromomethyl)pyrrolidines. This process involves an intermediate bicyclic aziridinium ion and is a unique method for transforming piperidines into pyrrolidines, showcasing another application in synthetic chemistry (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).
Ring Expansion-Oxidation Protocol
D'hooghe et al. (2008) reported on the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 4,4-dialkyl-2-(bromomethyl)pyrrolidines. This process was part of a novel ring expansion-oxidation protocol, highlighting the compound's role in complex chemical transformations (D'hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).
Formation of 1-Azabicyclo[3.1.0]hexane
Hayashi et al. (2009) studied the formation of 1-azabicyclo[3.1.0]hexane by treating this compound with n-BuLi. This reaction followed a SN2 process, indicating its utility in the synthesis of complex organic structures (Hayashi, Kujime, Katayama, Sano, Shiro, & Nagao, 2009).
Synthesis of Natural Alkaloids
Baeza et al. (2010) utilized a compound derived from this compound in the synthesis of variolin B, a natural alkaloid. Their approach involved selective and sequential palladium-mediated functionalization, demonstrating the compound's role in complex natural product synthesis (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)pyrrolidine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPZBZXDDWESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3433-29-2 | |
Record name | 2-(bromomethyl)pyrrolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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